1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride
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Overview
Description
1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride is a spirocyclic compound that features a unique structural motif combining an azetidine ring and an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride typically involves the cyclization of indole derivatives. One common method is the photochemical synthesis, where 3-substituted indoles undergo dearomatization upon irradiation at 420 nm in the presence of a sensitizer like thioxanthen-9-one . This process leads to the formation of spirocyclic dearomatized products with high yields and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable to scale up the synthesis of 1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride.
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.
Scientific Research Applications
1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate
- 1’-[(4-methoxyphenyl)methyl]-1’,2’-dihydrospiro[azetidine-3,3’-indole] dihydrochloride
Uniqueness
1’,2’-Dihydrospiro[azetidine-3,3’-indole]-2’-one hydrochloride is unique due to its specific combination of an azetidine ring and an indole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-azetidine]-2-one;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;/h1-4,11H,5-6H2,(H,12,13);1H |
InChI Key |
JYQHBKWHWCNUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C3=CC=CC=C3NC2=O.Cl |
Origin of Product |
United States |
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